RS-102221 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

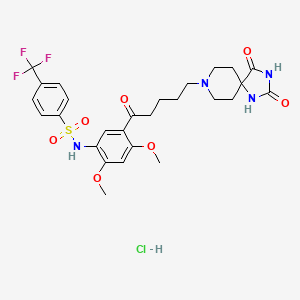

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJZEJZLRDIHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClF3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187397-18-8 | |

| Record name | RS-102221 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RS-102221 Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action as a Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of RS-102221 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor. This document consolidates key pharmacological data, details established experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Selective 5-HT2C Receptor Blockade

This compound exerts its pharmacological effects primarily through its high-affinity, competitive antagonism of the 5-HT2C receptor.[1][2][3][4] This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and other physiological processes.

The 5-HT2C receptor is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist. Upon binding of the endogenous agonist serotonin (5-hydroxytryptamine or 5-HT), the receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

RS-102221, as a competitive antagonist, binds to the 5-HT2C receptor at the same site as serotonin but does not activate the receptor. Instead, it blocks the binding of serotonin and other agonists, thereby inhibiting both basal and agonist-induced signaling.[1] This selective blockade of 5-HT2C receptor-mediated signaling is the foundation of its observed pharmacological effects.

Quantitative Pharmacological Data

The affinity, potency, and selectivity of RS-102221 have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 10 nM | Radioligand Binding Assay | [1] |

| pKi | Human | 8.4 - 8.7 | Radioligand Binding Assay | [1][3][4] |

| pKi | Rat | 8.5 | Radioligand Binding Assay | [1] |

| pA2 | Not Specified | 8.1 | Cell-based Microphysiometry | [1] |

| Selectivity | Human | ~100-fold vs. 5-HT2A & 5-HT2B | Radioligand Binding Assay | [1][3][4] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods used for its characterization, the following diagrams are provided.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro and in vivo experiments used to characterize this compound. While the full text of the original characterization by Bonhaus et al. (1997) is not publicly available, these protocols are based on established methodologies for similar compounds.

In Vitro Assays

1. Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of RS-102221 for the 5-HT2C receptor by assessing its ability to compete with a radiolabeled ligand.

-

Receptor Source: Membranes prepared from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mesulergine, a known 5-HT2C receptor antagonist, is commonly used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.

-

Procedure:

-

Cell membranes are incubated in the assay buffer with a fixed concentration of [³H]mesulergine (typically at its Kd concentration).

-

Increasing concentrations of RS-102221 are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., mianserin).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 27°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of RS-102221 that inhibits 50% of the specific binding of [³H]mesulergine (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

2. Functional Antagonism Assay (e.g., Calcium Mobilization Assay for determining functional potency)

This assay measures the ability of RS-102221 to inhibit the functional response induced by a 5-HT2C receptor agonist.

-

Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Agonist: Serotonin (5-HT) or another selective 5-HT2C agonist.

-

Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are plated in a multi-well plate and loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of RS-102221.

-

A fixed concentration of a 5-HT2C agonist (typically the EC₅₀ or EC₈₀ concentration) is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

-

Data Analysis: The ability of RS-102221 to inhibit the agonist-induced calcium response is quantified, and the IC₅₀ for functional antagonism is determined. The pA₂ value, a measure of antagonist potency, can be calculated from these data.

In Vivo Assays

1. Food Intake and Body Weight Gain in Rats

This experiment assesses the in vivo effect of RS-102221 on appetite and body weight, consistent with the known role of 5-HT2C receptors in satiety.

-

Animals: Male Sprague-Dawley rats.

-

Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Procedure:

-

Animals are acclimated to the housing conditions and handling.

-

A baseline of daily food intake and body weight is established.

-

RS-102221 (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (i.p.) once daily for a specified period (e.g., 14 days).[1]

-

Food intake and body weight are measured daily throughout the treatment period.

-

-

Data Analysis: The cumulative food intake and change in body weight are compared between the RS-102221-treated group and the vehicle-treated control group.

2. Anxiolytic-like Effects in the Light-Dark Box Test in Mice

This test evaluates the potential anxiolytic properties of RS-102221 by exploiting the conflict between the innate aversion of mice to brightly lit areas and their drive to explore a novel environment.

-

Animals: Male mice (e.g., CBA strain).

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

-

Procedure:

-

Mice are administered a single dose of RS-102221 (e.g., 2 mg/kg, i.p.) or vehicle.

-

After a specified pre-treatment time, each mouse is placed in the center of the lit compartment.

-

The behavior of the mouse is recorded for a set duration (e.g., 5-10 minutes).

-

Key behavioral parameters are measured, including the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect. These parameters are compared between the RS-102221-treated and vehicle-treated groups.

Conclusion

This compound is a highly selective and potent antagonist of the 5-HT2C receptor. Its mechanism of action, centered on the competitive blockade of this Gq-coupled receptor, has been thoroughly characterized through a variety of in vitro and in vivo assays. The data demonstrate its high affinity for the 5-HT2C receptor and its ability to modulate physiological processes regulated by this receptor system, such as appetite and anxiety-related behaviors. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of RS-102221 and other 5-HT2C receptor ligands in drug discovery and development.

References

In-Depth Technical Guide: Binding Affinity of RS-102221 to the 5-HT2C Receptor

This technical guide provides a comprehensive overview of the binding characteristics of RS-102221, a selective antagonist for the serotonin (B10506) 5-HT2C receptor. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Binding Affinity Data

RS-102221 exhibits a high binding affinity for the 5-HT2C receptor. The compound's affinity has been determined through radioligand binding assays, yielding consistent values across different studies. The data presented below summarizes the key binding parameters for RS-102221.

| Parameter | Value | Receptor/Species | Reference |

| pKi | 8.4 | Human 5-HT2C | [1] |

| pKi | 8.5 | Rat 5-HT2C | [1] |

| Ki | 10 nM | 5-HT2C |

Furthermore, RS-102221 demonstrates significant selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors. It shows approximately 100-fold greater selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[1]

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of RS-102221 to the 5-HT2C receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (RS-102221) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2C receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).[2]

-

Radioligand: [³H]mesulergine, a known 5-HT2C receptor antagonist, is commonly used.[2][3]

-

Test Compound: RS-102221.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., mianserin (B1677119) at 10 µM) to determine non-specific binding.[2]

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[4]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[4]

Procedure

-

Membrane Preparation:

-

Cells expressing the 5-HT2C receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.[4]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Cell membrane suspension.

-

A solution of RS-102221 at various concentrations or buffer for total binding or the non-specific binding control.

-

[³H]mesulergine at a concentration close to its dissociation constant (Kd).[2]

-

-

-

Incubation:

-

Filtration and Washing:

-

Radioactivity Measurement:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.[2]

-

Data Analysis

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of RS-102221 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. However, it can also signal through other G proteins and β-arrestin pathways.

References

- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

RS-102221 Hydrochloride: A Technical Guide for Investigating Dopamine Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, as a critical tool for studying dopamine (B1211576) signaling. The intricate interplay between the serotonin (B10506) and dopamine systems is a key area of research in neuroscience and pharmacology, with implications for numerous neuropsychiatric disorders. RS-102221, by selectively blocking the inhibitory influence of serotonin on dopaminergic neurons, offers a powerful means to dissect these complex neural circuits. This document details the pharmacological properties of RS-102221, provides comprehensive experimental protocols for its use in both in vitro and in vivo settings, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

RS-102221 is a selective antagonist of the serotonin 2C (5-HT2C) receptor.[1][2][3] Developed by Hoffmann-La Roche, it was one of the first compounds identified with high affinity and selectivity for the 5-HT2C receptor subtype over the closely related 5-HT2A and 5-HT2B receptors.[1] The hydrochloride salt form of RS-102221 is commonly used in research due to its enhanced water solubility and stability. Its utility in neuroscience research stems from its ability to modulate the dopamine system indirectly. The 5-HT2C receptor is known to exert a tonic inhibitory control over dopamine release in several key brain regions.[4][5] By antagonizing this receptor, RS-102221 can disinhibit dopaminergic pathways, leading to increased dopamine levels and subsequent behavioral effects. This makes it an invaluable tool for studying the role of the 5-HT2C receptor in dopamine-related physiology and pathology.

Pharmacological Profile of RS-102221

The selectivity and potency of RS-102221 are crucial for its utility as a research tool. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 1: Radioligand Binding Affinity of RS-102221

| Receptor | Species | Radioligand | Ki (nM) | pKi | Reference(s) |

| 5-HT2C | Human | [3H]-Mesulergine | 4.0 | 8.4 | [1] |

| 5-HT2C | Rat | [3H]-Mesulergine | 3.2 | 8.5 | [1] |

| 5-HT2A | Human | [3H]-Ketanserin | ~400 | ~6.4 | [1][2] |

| 5-HT2B | Human | [3H]-5-HT | ~400 | ~6.4 | [1][2] |

| α-adrenergic receptors | - | - | >100-fold selectivity vs 5-HT2C | - | [6][7] |

| β-adrenergic receptors | - | - | >100-fold selectivity vs 5-HT2C | - | [6][7] |

| Muscarinic ACh receptors | - | - | >100-fold selectivity vs 5-HT2C | - | [6][7] |

Table 2: Functional Antagonist Potency of RS-102221

| Assay Type | Agonist | Species/Cell Line | Parameter | Value | Reference(s) |

| Microphysiometry | Serotonin | CHO cells expressing human 5-HT2C | pA2 | 8.1 | [1] |

Mechanism of Action: Modulation of Dopamine Signaling

The primary mechanism by which RS-102221 influences dopamine signaling is through the antagonism of 5-HT2C receptors located on neurons that regulate the activity of dopaminergic pathways. The primary dopaminergic pathways implicated are the mesolimbic and mesocortical pathways, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC) respectively, and the nigrostriatal pathway, originating in the substantia nigra pars compacta (SNc) and projecting to the striatum.

Serotonergic neurons originating from the raphe nuclei project to these dopaminergic regions and release serotonin (5-HT). 5-HT can then act on 5-HT2C receptors, which are Gq/11-coupled receptors. The activation of 5-HT2C receptors is generally excitatory to the neuron on which they are expressed. However, the net effect on dopamine release is inhibitory because these 5-HT2C receptors are often located on GABAergic interneurons.

The following diagram illustrates the proposed signaling pathway:

By blocking the 5-HT2C receptor with RS-102221, the excitatory drive onto the GABAergic interneurons is reduced. This leads to decreased GABA release and, consequently, a disinhibition of the dopamine neurons. The disinhibited dopamine neurons then increase their firing rate and enhance dopamine release in their terminal fields, such as the nucleus accumbens and striatum.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing RS-102221 to study dopamine signaling.

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity of RS-102221 for the 5-HT2C receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Mesulergine.

-

This compound.

-

Non-specific binding control: Mianserin or another appropriate 5-HT2C ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

Cell harvester.

-

-

Procedure:

-

Prepare a dilution series of RS-102221 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate RS-102221 dilution.

-

50 µL of [3H]-Mesulergine at a concentration close to its Kd.

-

50 µL of cell membrane suspension (typically 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in a specific brain region of a freely moving rodent following administration of RS-102221.

-

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

-

This compound.

-

Vehicle (e.g., saline or sterile water).

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cut-off, e.g., 20 kDa).

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

-

HPLC system with electrochemical detection for dopamine analysis.

-

-

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the animal to habituate for at least 2 hours while continuously collecting dialysate samples into a fraction collector (e.g., every 20 minutes).

-

Drug Administration: Administer RS-102221 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle.

-

Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Compare the effects of RS-102221 to the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

-

Locomotor Activity Assessment

This protocol outlines a typical experiment to assess the effect of RS-102221 on spontaneous locomotor activity, a behavior modulated by dopamine.

-

Materials:

-

Adult male mice or rats.

-

This compound.

-

Vehicle (e.g., saline).

-

Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Data acquisition software.

-

-

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer RS-102221 (e.g., 1-10 mg/kg, i.p.) or vehicle to the animals.

-

After a predetermined pretreatment time (e.g., 30 minutes), place each animal individually into the center of an open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

-

Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

-

Compare the locomotor activity between the RS-102221-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate typical experimental workflows and the logical relationships in studies using RS-102221.

Conclusion

This compound is a highly selective and potent 5-HT2C receptor antagonist that serves as an indispensable tool for researchers investigating the complex interactions between the serotonergic and dopaminergic systems. Its ability to disinhibit dopamine release provides a means to explore the functional consequences of enhanced dopaminergic tone in a controlled manner. The data and protocols presented in this guide are intended to facilitate the design and execution of rigorous experiments aimed at further elucidating the role of 5-HT2C receptors in dopamine-related brain function and dysfunction. Future research utilizing RS-102221 will undoubtedly continue to provide valuable insights into the neurobiology of motivation, reward, and the pathophysiology of psychiatric and neurological disorders.

References

- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Serotonin (5-HT)2C receptors tonically inhibit dopamine (DA) and noradrenaline (NA), but not 5-HT, release in the frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]

- 7. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Anxiolytic Properties of Selective 5-HT2C Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiolytic properties of selective serotonin (B10506) 2C (5-HT2C) receptor antagonists. It delves into the underlying neurobiology, preclinical evidence, and methodologies used to evaluate these compounds, offering a valuable resource for professionals in the field of neuroscience and drug development.

Introduction: The Role of the 5-HT2C Receptor in Anxiety

The serotonin (5-HT) system is a key modulator of mood and emotional behavior, and its dysregulation has been strongly implicated in the pathophysiology of anxiety disorders.[1] Among the numerous 5-HT receptor subtypes, the 5-HT2C receptor has emerged as a critical player in the mediation of anxiety-related behaviors.[1][2]

5-HT2C receptors are G-protein coupled receptors (GPCRs) predominantly located in the central nervous system, with high concentrations in limbic and cortical regions associated with mood and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[3][4] Activation of these receptors by serotonin is generally associated with anxiogenic (anxiety-producing) effects.[2][5] Conversely, antagonism of 5-HT2C receptors is a promising therapeutic strategy for the treatment of anxiety disorders.[3][5][6]

Mechanism of Action: How 5-HT2C Antagonists Exert Anxiolytic Effects

The anxiolytic effects of 5-HT2C antagonists are primarily attributed to their ability to modulate the release of other key neurotransmitters, particularly dopamine (B1211576) and norepinephrine (B1679862).[3] 5-HT2C receptors exert an inhibitory influence on dopaminergic and noradrenergic neurons.[2][3] By blocking these receptors, selective antagonists disinhibit these pathways, leading to increased levels of dopamine and norepinephrine in brain regions critical for mood regulation.[3][6] This neurochemical action is believed to underlie their anxiolytic and antidepressant properties.

Signaling Pathways

Activation of the 5-HT2C receptor by serotonin initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability. Selective 5-HT2C antagonists block this entire cascade by preventing the initial binding of serotonin to the receptor.

Preclinical Evidence for Anxiolytic Properties

A substantial body of preclinical research in rodent models has demonstrated the anxiolytic potential of selective 5-HT2C receptor antagonists. These studies utilize various behavioral paradigms that induce anxiety-like states to assess the efficacy of novel compounds.

Key Preclinical Models and Findings

Commonly used animal models to evaluate anxiolytic drugs include the elevated plus-maze (EPM), the Vogel conflict test, and the light-dark box test.[8][9][10]

-

Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[8][10] Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.[10][11]

-

Vogel Conflict Test: This model assesses the anxiolytic potential of a drug by measuring its ability to increase behaviors that have been suppressed by punishment (e.g., mild electrical shocks for drinking water).[12][13][14] An increase in punished responses is indicative of an anxiolytic effect.[13][15]

-

Light-Dark Box Test: This test relies on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment of the box.[9]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the anxiolytic effects of various 5-HT2C antagonists.

Table 1: Effects of 5-HT2C Antagonists in the Elevated Plus-Maze (EPM)

| Compound | Species | Dose Range | Route of Admin. | Key Finding |

| FR260010 | Rat | 0.1 - 3.2 mg/kg | p.o. | Dose-dependently increased time spent in open arms.[16] |

| RS-102221 | Rat | 1 mg/kg | i.p. | Showed anti-depressive effects in a chronic stress model.[17] |

| Mianserin | Rat | 2 - 8 mg/kg | s.c. | Increased punished responding in a conflict test, suggesting anxiolysis.[15] |

| SB-221284 | N/A | N/A | N/A | Identified as a potent and selective 5-HT2C/2B antagonist with potential anxiolytic properties.[18] |

Table 2: Effects of 5-HT2C Antagonists in the Vogel Conflict Test

| Compound | Species | Dose Range | Route of Admin. | Key Finding |

| Mianserin | Rat | 10, 20 mg/kg | p.o. | Increased punished responding for a food reward.[15] |

| 1-Naphthyl piperazine (B1678402) (1-NP) | Rat | 0.5 - 1 mg/kg | s.c. | Increased punished responding for a food reward.[15] |

| ICI 169,369 | Rat | 20 mg/kg | s.c. | Increased punished responding for a food reward.[15] |

| LY 53857 | Rat | 5 mg/kg | s.c. | Increased punished responding for a food reward.[15] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of the anxiolytic properties of test compounds.

Elevated Plus-Maze (EPM) Protocol

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms. For mice, arms are approximately 30 cm long and 5 cm wide, with the closed arms having walls around 15 cm high.[8]

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes prior to the experiment.[8][19]

-

Compound Administration: The test compound or vehicle is administered at a predetermined time before testing to ensure peak efficacy.[8]

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute period.[8][20]

-

Data Collection: The number of entries into and the time spent in each arm are recorded using a video tracking system or by a trained observer.[8][19] An arm entry is defined as all four paws entering the arm.[8]

-

Data Analysis: Key parameters for anxiolytic activity are an increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Vogel Conflict Test Protocol

Apparatus: An operant conditioning chamber equipped with a drinking spout and a grid floor for delivering mild electrical shocks.[12][13]

Procedure:

-

Water Deprivation: Animals are typically water-deprived for a period (e.g., 18-48 hours) to motivate drinking behavior.[12]

-

Acclimation: Animals are familiarized with the testing chamber.[12]

-

Compound Administration: The test compound or vehicle is administered prior to the test session.

-

Testing Session: The animal is placed in the chamber and has access to the drinking spout. After a set number of licks (e.g., 20), a mild, brief electrical shock is delivered through the spout and floor grid.[13] The session lasts for a fixed duration (e.g., 3-5 minutes).[12]

-

Data Collection: The total number of licks and shocks received are recorded.[13]

-

Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to vehicle-treated animals, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.[13]

Clinical Development and Future Directions

While preclinical data are promising, the translation of these findings to clinical efficacy in humans is ongoing. Some early clinical trials with 5-HT2 antagonists have shown mixed results, highlighting the complexity of anxiety disorders and the need for more selective compounds.[21] For instance, a trial with MDL 11,939, a selective 5-HT2 antagonist, did not demonstrate significant anxiolytic effects in patients with generalized anxiety disorder.[21]

Future research will likely focus on the development of highly selective 5-HT2C antagonists with improved pharmacokinetic and pharmacodynamic profiles. Additionally, exploring the role of these antagonists in specific subtypes of anxiety and in combination with other therapeutic agents, such as selective serotonin reuptake inhibitors (SSRIs), may yield more effective treatment strategies.[22] There is evidence to suggest that co-administration of a 5-HT2C antagonist can mitigate some of the initial anxiogenic side effects of SSRIs and potentially enhance their therapeutic efficacy.[6][22]

Conclusion

Selective 5-HT2C receptor antagonists represent a compelling class of compounds with demonstrated anxiolytic properties in preclinical models. Their mechanism of action, involving the disinhibition of key monoaminergic pathways, provides a strong neurobiological rationale for their therapeutic potential. While clinical translation remains a challenge, continued research into the development and application of these agents holds promise for advancing the treatment of anxiety disorders. This guide provides a foundational understanding of the core principles, data, and methodologies that are essential for professionals working in this exciting area of drug discovery.

References

- 1. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 5. Therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. jetir.org [jetir.org]

- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 11. criver.com [criver.com]

- 12. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 13. orchidscientific.com [orchidscientific.com]

- 14. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. protocols.io [protocols.io]

- 21. Efficacy trial of the 5-HT2 antagonist MDL 11,939 in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]

An In-depth Technical Guide to the Chemical Structure and Properties of RS-102221

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor, a key target in the central nervous system implicated in the modulation of mood, appetite, and cognition. Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the physiological roles of the 5-HT2C receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of RS-102221. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

RS-102221, with the IUPAC name N-{5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl] -2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide, is a synthetic organic molecule.[1] Its structure is characterized by a benzenesulfonamide (B165840) linked to a dimethoxyphenyl group, which is further connected to a triazaspiro[4.5]decane-2,4-dione moiety via a pentanoyl chain. The hydrochloride salt of RS-102221 is often used in experimental settings due to its enhanced water solubility and stability.[2]

Table 1: Chemical and Physical Properties of RS-102221 and its Hydrochloride Salt

| Property | Value (RS-102221) | Value (RS-102221 HCl) | Reference(s) |

| IUPAC Name | N-{5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl] -2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide hydrochloride | [1] |

| Molecular Formula | C27H31F3N4O7S | C27H32ClF3N4O7S | [1] |

| Molecular Weight | 614.64 g/mol | 649.08 g/mol | [1] |

| CAS Number | 185376-97-0 | 187397-18-8 | [1] |

| Physical State | Solid | Solid | |

| Solubility | Soluble in DMSO to 100 mM |

Pharmacological Properties

RS-102221 is a selective antagonist of the 5-HT2C receptor, exhibiting high affinity for this receptor subtype with approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptors.[1] This selectivity is crucial for minimizing off-target effects and for precisely probing the function of the 5-HT2C receptor.

Mechanism of Action

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects.[3] RS-102221 acts by competitively binding to the 5-HT2C receptor, thereby preventing serotonin from binding and initiating this signaling cascade. By blocking the constitutive activity of the 5-HT2C receptor, RS-102221 can also function as an inverse agonist.

The antagonism of 5-HT2C receptors by RS-102221 has been shown to disinhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in various brain regions, a key mechanism underlying its observed pharmacological effects.[4]

In Vitro Pharmacology

The antagonist properties of RS-102221 at the 5-HT2C receptor have been characterized in various in vitro assays.

Table 2: In Vitro Pharmacological Data for RS-102221

| Assay | Species | Receptor | Value | Reference(s) |

| Binding Affinity (pKi) | Human | 5-HT2C | 8.4 | [5] |

| Rat | 5-HT2C | 8.5 | [5] | |

| Functional Antagonism (pA2) | Not Specified | 5-HT2C | 8.1 | [5] |

In Vivo Pharmacology

In vivo studies have demonstrated the effects of RS-102221 on various physiological and behavioral parameters.

Table 3: In Vivo Pharmacological Data for RS-102221

| Study | Animal Model | Dose | Effect | Reference(s) |

| Feeding Behavior | Rat | 2 mg/kg (i.p.) | Increased food intake and weight gain | [5] |

| Anxiety | Mouse | 2 mg/kg | Reduced anxiety in the light-darkness test | [6] |

| Startle Reflex | Mouse | 2 mg/kg | Decreased amplitude of the startle reflex | [6] |

| Mouse | 1 mg/kg | Reduced prepulse inhibition of the startle reflex | [6] |

Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of RS-102221 for the 5-HT2C receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer

-

A fixed concentration of the radioligand, [3H]-mesulergine (typically at its Kd concentration).

-

Increasing concentrations of RS-102221 or a reference compound.

-

Cell membrane preparation.

-

-

For determination of non-specific binding, a high concentration of a non-labeled 5-HT2C ligand (e.g., 10 µM mianserin) is used instead of RS-102221.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.

-

Filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of RS-102221 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. RS-102221 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 5. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

RS-102221 Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist. The information herein is curated to support researchers and drug development professionals in designing and executing robust experimental and formulation strategies.

Core Physicochemical Properties

This compound is a benzenesulfonamide (B165840) derivative that acts as a selective antagonist for the serotonin (B10506) 5-HT2C receptor.[1][2] Its high affinity and selectivity make it a valuable tool in neuroscience research, particularly in studies related to appetite, mood, and other CNS disorders.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. Based on available data, the compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is sparingly soluble in aqueous solutions.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Concentration | Method | Notes |

| DMSO | 125 mg/mL (192.58 mM) | Not Specified | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[3] |

| DMSO | 100 mM | Not Specified | [4][5][6][7] |

| DMSO | ≥20 mg/mL | Not Specified | [8][9] |

| Water | Insoluble | Not Specified | [9] |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and activity of this compound. The stability of the compound in both solid and solution forms has been reported by various suppliers.

Table 2: Recommended Storage Conditions and Stability of this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | ≥ 4 years | [5] |

| Solid (Powder) | -20°C | 3 years | [3] |

| Solid (Powder) | 4°C | 2 years | [3] |

| Solid (Powder) | Room Temperature | Not Specified | Recommended by some suppliers.[4] Store under desiccating conditions. |

| Solid (Powder) | 2-8°C | Not Specified | [8][9] |

| In DMSO | -80°C | 6 months | [3][10] |

| In DMSO | -20°C | 1 month | [3][10] |

General Stability Considerations:

-

Information regarding the stability of this compound in solution is limited and should be treated as a general guide.[7]

-

For solutions that are difficult to prepare, gentle warming in a water bath (45-60°C), sonication, or rapid stirring may be employed.[7]

-

The compound should be protected from heat and moisture.[11]

-

Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.[11]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of solubility, stability, and purity of this compound. These are intended as a starting point for method development and optimization.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet. Filtration through a 0.22 µm filter may also be used.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are typically performed as part of the development of a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Stress Conditions: Aliquot the stock solution and subject it to various stress conditions as outlined in ICH guidelines:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid powder or a solution to a light source according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Caption: Forced Degradation Study Workflow.

Purity Determination: Reverse-Phase HPLC

A reverse-phase HPLC (RP-HPLC) method is commonly used to determine the purity of pharmaceutical compounds.

Methodology:

-

System Preparation:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (determined by UV-Vis scan of the compound).

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Analysis:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the sample solution.

-

Integrate all peaks in the chromatogram.

-

-

Purity Calculation:

-

Calculate the area percent purity using the formula:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Mechanism of Action: 5-HT2C Receptor Antagonism

This compound exerts its pharmacological effects by blocking the activation of the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT2C receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events lead to various cellular responses. By antagonizing this receptor, this compound prevents these downstream signaling events.

Caption: 5-HT2C Receptor Antagonism by RS-102221 HCl.

This technical guide serves as a foundational resource for the handling, storage, and application of this compound in a research setting. For regulated applications, all methods would require thorough validation according to the relevant guidelines.

References

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RS-102221: A Selective 5-HT2C Receptor Antagonist

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

RS-102221, chemically identified as 8-[5-(5-amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1][2] Developed by Roche Bioscience, it was one of the pioneering compounds to exhibit significant selectivity for the 5-HT2C subtype over the closely related 5-HT2A and 5-HT2B receptors.[2] This high affinity and selectivity have established RS-102221 as a critical pharmacological tool for elucidating the physiological roles of the 5-HT2C receptor. In preclinical studies, RS-102221 has demonstrated effects on appetite regulation and anxiety-like behaviors, highlighting the therapeutic potential of 5-HT2C receptor modulation. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of RS-102221, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Introduction

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition. The development of selective ligands for this receptor has been a key objective in neuropharmacology to understand its function and explore its therapeutic potential. RS-102221 emerged as a significant breakthrough, offering researchers a tool with approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[2] Its antagonist properties have been instrumental in studies investigating the consequences of blocking 5-HT2C receptor signaling.

Chemical Profile

-

Chemical Name: 8-[5-(5-amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione[1][2]

-

Molecular Formula: C₂₇H₃₃F₃N₄O₇S

-

Chemical Structure: A benzenesulfonamide (B165840) derivative of 8-[5-(5-amino-2,4-dimethoxyphenyl) 5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione.[2]

Pharmacological Data

The pharmacological profile of RS-102221 is characterized by its high affinity and selectivity for the 5-HT2C receptor.

Receptor Binding Affinity

The binding affinity of RS-102221 to serotonin receptor subtypes has been determined through radioligand binding assays.

| Receptor Subtype | Species | pKi | Reference |

| 5-HT2C | Human | 8.4 | [2] |

| 5-HT2C | Rat | 8.5 | [2] |

| 5-HT2A | Not Specified | ~100-fold lower affinity than 5-HT2C | [2] |

| 5-HT2B | Not Specified | ~100-fold lower affinity than 5-HT2C | [2] |

Functional Activity

In functional assays, RS-102221 acts as a potent antagonist with no detectable intrinsic agonist activity.

| Assay Type | Species/Cell Line | pA2 | Intrinsic Efficacy | Reference |

| Microphysiometry | Not Specified | 8.1 | Not detectable | [2] |

Experimental Protocols

Radioligand Binding Assays

These assays were crucial in determining the binding affinity of RS-102221 for the 5-HT2C receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of RS-102221 for the human and rat 5-HT2C receptors.

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human or rat 5-HT2C receptor.[2]

-

Radioligand: [³H]Mesulergine, a non-selective serotonin receptor antagonist, is a commonly used radioligand for labeling 5-HT2C receptors.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes (containing the 5-HT2C receptors) are incubated with a fixed concentration of [³H]mesulergine.

-

Increasing concentrations of unlabeled RS-102221 are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of RS-102221 that inhibits 50% of the specific binding of [³H]mesulergine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Workflow Diagram:

Functional Antagonism Assay (Microphysiometry)

This assay was used to confirm the antagonist properties of RS-102221 and to quantify its potency.

Objective: To determine the antagonist potency (pA2) of RS-102221 at the 5-HT2C receptor.

Methodology:

-

Cell Line: A suitable cell line expressing the 5-HT2C receptor, such as CHO cells, is used.[2]

-

Principle: Microphysiometry measures the rate of proton extrusion from cells, which is an indicator of metabolic activity and can be coupled to Gq-protein activation. Activation of the 5-HT2C receptor by an agonist (like serotonin) leads to an increase in the extracellular acidification rate (ECAR). An antagonist will block this effect.

-

Procedure:

-

Cells are cultured in a specialized microphysiometer chamber.

-

A baseline ECAR is established.

-

Cells are pre-incubated with various concentrations of RS-102221 or vehicle.

-

The cells are then challenged with a fixed concentration of a 5-HT2C receptor agonist (e.g., serotonin).

-

The change in ECAR in response to the agonist is measured in the presence and absence of RS-102221.

-

-

Data Analysis: The ability of RS-102221 to inhibit the agonist-induced increase in ECAR is quantified. A Schild analysis is performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Workflow Diagram:

In Vivo Pharmacology

Effects on Feeding Behavior

Consistent with the known role of 5-HT2C receptors in satiety, RS-102221 has been shown to increase food intake and body weight in rats.

Objective: To assess the effect of RS-102221 on food intake and weight gain in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used for feeding studies.

-

Procedure:

-

Animals are housed individually to allow for accurate measurement of food consumption.

-

RS-102221 (e.g., 2 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection.[2]

-

Food intake and body weight are measured daily for a specified period.

-

-

Data Analysis: The mean daily food intake and the change in body weight are compared between the RS-102221-treated group and the vehicle-treated control group.

Anxiolytic Effects

RS-102221 has demonstrated anxiolytic-like properties in mouse models of anxiety.

Objective: To evaluate the anxiolytic-like activity of RS-102221 in mice using the light-dark box test.

Methodology:

-

Animal Model: Male mice (e.g., CBA inbred strain) are often used.[3]

-

Apparatus: The light-dark box consists of a rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Procedure:

-

Mice are administered RS-102221 (e.g., 2 mg/kg) or vehicle via i.p. injection.[3]

-

After a set pre-treatment time, each mouse is placed in the center of the light compartment and allowed to explore the apparatus for a fixed duration (e.g., 5-10 minutes).

-

Behavioral parameters are recorded, including the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

-

Data Analysis: An increase in the time spent in the light compartment and/or an increase in the number of transitions are indicative of an anxiolytic-like effect. These parameters are compared between the drug-treated and vehicle-treated groups.

Mechanism of Action: 5-HT2C Receptor Signaling

RS-102221 exerts its effects by blocking the downstream signaling cascades initiated by the activation of the 5-HT2C receptor.

The 5-HT2C receptor primarily couples to Gq/11 G-proteins. Agonist binding to the receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and neurotransmitter release. RS-102221, as an antagonist, prevents these downstream effects by blocking the initial agonist binding to the 5-HT2C receptor.

Signaling Pathway Diagram:

References

- 1. Absorption and brain penetration of a high affinity, highly selective 5-HT2C receptor antagonist, RS-102221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of RS-102221 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of RS-102221 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound for various scientific applications.

Pharmacological Profile

This compound is a high-affinity antagonist of the 5-HT2C receptor, demonstrating significant selectivity over other serotonin receptor subtypes, as well as adrenergic and muscarinic receptors.[1] Its in vitro activity has been characterized through various binding and functional assays, establishing it as a valuable tool for investigating 5-HT2C receptor pharmacology.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| pKi | Human | 5-HT2C | 8.4 - 8.7 | Radioligand Binding | [1][2][3] |

| pKi | Rat | 5-HT2C | 8.5 | Radioligand Binding | [2] |

| Ki | Human | 5-HT2C | 10 nM | Radioligand Binding | [4][5] |

| pA2 | - | 5-HT2C | 8.1 | Microphysiometry | [2] |

| Selectivity | - | 5-HT2C vs 5-HT2A & 5-HT2B | ~100-fold | Radioligand Binding | [1][2][4] |

| Selectivity | - | 5-HT2C vs other 5-HT, adrenergic, muscarinic receptors | >100-fold | Radioligand Binding | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard in vitro pharmacological assays for G protein-coupled receptors (GPCRs).

Radioligand Binding Assay (for Ki/pKi determination)

This assay measures the affinity of this compound for the 5-HT2C receptor by quantifying its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human or rat 5-HT2C receptor are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding:

-

The assay is typically performed in a 96-well plate format.

-

Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

-

Incubation and Filtration:

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

-

Cell-Based Functional Assays (for pA2 determination)

Functional assays assess the ability of this compound to antagonize the cellular response initiated by a 5-HT2C receptor agonist. The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.

2.2.1. Microphysiometry Assay

This assay measures changes in the extracellular acidification rate as an indicator of cellular metabolic activity, which is modulated by receptor activation.

Methodology:

-

Cell Culture: Cells expressing the 5-HT2C receptor are cultured in a specialized microphysiometer chamber.

-

Agonist Stimulation: A known 5-HT2C receptor agonist is introduced to the cells, leading to receptor activation and a measurable change in the extracellular acidification rate.

-

Antagonist Inhibition: The experiment is repeated in the presence of increasing concentrations of this compound.

-

Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist to the right is quantified. The pA2 value, a measure of antagonist potency, is determined from this shift. A pA2 value of 8.1 indicates that a 10 nM concentration of RS-102221 requires a 10-fold increase in agonist concentration to produce the same response.[2]

2.2.2. Calcium Flux Assay

This is a more direct measure of Gq/11 pathway activation.

Methodology:

-

Cell Preparation: Cells expressing the 5-HT2C receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A 5-HT2C receptor agonist is added to the wells, and the resulting change in intracellular calcium is measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: The concentration-response curve for the agonist is generated in the presence and absence of this compound. The antagonist's ability to inhibit the agonist-induced calcium flux is used to determine its potency (e.g., IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway antagonized by this compound and a typical experimental workflow for its in vitro characterization.

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway Antagonized by RS-102221 HCl.

Caption: Experimental Workflow for In Vitro Characterization of RS-102221 HCl.

References

- 1. benchchem.com [benchchem.com]

- 2. innoprot.com [innoprot.com]

- 3. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiolytic and Antidepressant-Like Profile of RS-102221 in Rodent Behavioral Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of RS-102221, a potent and selective 5-HT2C receptor antagonist, on various rodent behavioral models. By summarizing key findings, detailing experimental protocols, and visualizing associated pathways, this document serves as a comprehensive resource for understanding the preclinical behavioral pharmacology of this compound.

Core Mechanism of Action: Selective 5-HT2C Receptor Antagonism

RS-102221 is a benzenesulfonamide (B165840) derivative that demonstrates high affinity and selectivity for the serotonin (B10506) 2C (5-HT2C) receptor.[1] It acts as an antagonist, effectively blocking the downstream signaling initiated by the binding of serotonin to this receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system and is implicated in the regulation of mood, anxiety, and appetite. Its antagonism by RS-102221 forms the basis for the observed behavioral effects in rodent models.

Signaling Pathways of the 5-HT2C Receptor

The 5-HT2C receptor is known to couple to several G protein subtypes, initiating a cascade of intracellular events. The primary pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates and intracellular calcium. Additionally, the 5-HT2C receptor can couple to Gi/o/z and G12/13 proteins and recruit β-arrestin, leading to the modulation of other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. The antagonistic action of RS-102221 inhibits these signaling cascades.

Effects of RS-102221 on Rodent Behavioral Models

The following sections summarize the observed effects of RS-102221 in key rodent behavioral paradigms, accompanied by detailed experimental protocols.

Anxiety-Related Behaviors

Light-Dark Box Test: This test assesses anxiety-like behavior by measuring the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.

-

Quantitative Data Summary:

| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |

| Mice | 2 | Reduced anxiety-like behavior. | [2] |

| Mice | 1 | No significant effect on anxiety. | [2] |

-

Experimental Protocol: Light-Dark Box Test

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the total area). An opening connects the two compartments.

-

Procedure:

-

Mice are individually placed into the center of the light compartment, facing away from the opening.

-

Animal behavior is recorded for a 5-minute session.

-

Key parameters measured include:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between compartments.

-

-

-

Drug Administration: RS-102221 or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the test.

-

Elevated Plus Maze (EPM): The EPM is another widely used model to assess anxiety. It is based on the rodent's natural aversion to open and elevated spaces.

While one study in adolescent rats subjected to chronic unpredictable stress utilized the elevated plus maze, specific quantitative data on the effects of RS-102221 in this paradigm were not detailed in the available abstract.[3]

-

General Experimental Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two closed arms of equal dimensions.

-

Procedure:

-

Each rodent is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

Primary measures of anxiety include:

-

Percentage of time spent in the open arms.

-

Percentage of open arm entries.

-

-

-

Drug Administration: The test compound or vehicle is typically administered 30-60 minutes prior to the test.

-

Depressive-Like Behaviors

Chronic Unpredictable Stress (CUS) Model: This model induces a state analogous to depression in rodents through the repeated exposure to a variety of mild, unpredictable stressors. One of the key outcomes measured is anhedonia, the inability to experience pleasure, often assessed by a decrease in sucrose (B13894) preference.

-

Quantitative Data Summary:

| Species | Dose (mg/kg) | Key Findings | Reference |